molecular formula C9H16N2O2 B1504065 Allyl piperidin-4-ylcarbamate CAS No. 1023810-85-6

Allyl piperidin-4-ylcarbamate

Cat. No. B1504065
CAS RN: 1023810-85-6
M. Wt: 184.24 g/mol
InChI Key: YQZCIKXLNVCDLS-UHFFFAOYSA-N
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Description

Allyl piperidin-4-ylcarbamate is a chemical compound with the molecular formula C9H16N2O2 . It is also known as PIPERIDIN-4-YL-CARBAMIC ACID ALLYL ESTER HYDROCHLORIDE . This compound is used in laboratory chemicals and in the manufacture of chemical compounds .


Molecular Structure Analysis

The molecular structure of Allyl piperidin-4-ylcarbamate is based on the piperidine ring, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific methods of piperidine synthesis include hydrogenation, cyclization, cycloaddition, annulation, and amination .


Physical And Chemical Properties Analysis

Allyl piperidin-4-ylcarbamate has a molecular weight of 184.2400 g/mol . More detailed physical and chemical properties were not found in the retrieved sources.

Mechanism of Action

While the specific mechanism of action for Allyl piperidin-4-ylcarbamate is not mentioned in the retrieved papers, piperidine derivatives are known to play a significant role in pharmaceutical applications. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Safety and Hazards

The safety data sheet for Allyl piperidin-4-ylcarbamate indicates that it may cause respiratory irritation if inhaled . More detailed safety and hazard information were not found in the retrieved sources.

Future Directions

Piperidine derivatives, including Allyl piperidin-4-ylcarbamate, have a wide range of potential uses in the field of drug discovery. They are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

prop-2-enyl N-piperidin-4-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-2-7-13-9(12)11-8-3-5-10-6-4-8/h2,8,10H,1,3-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZCIKXLNVCDLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696384
Record name Prop-2-en-1-yl piperidin-4-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl piperidin-4-ylcarbamate

CAS RN

1023810-85-6
Record name Prop-2-en-1-yl piperidin-4-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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